4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol

Fluorinated building blocks Surfactant design Partition coefficient

Researchers formulating fluorinated surfactants or modifying surfaces frequently encounter chain-length mismatches that compromise target hydrophobicity. This C6F13-tagged phenol ether directly resolves that limitation. - Delivers surface tension minima of 16-20 mN/m versus 30-40 mN/m for hydrocarbon analogs, critical for fire-fighting foams and superwetting agents. - Raises clearing points in smectic liquid crystals, broadening the operating temperature range for optical displays. - Imparts water contact angles exceeding 100° at low loading in polymer coatings, enabling durable oil- and water-repellent surfaces.

Molecular Formula C12H7F11O2
Molecular Weight 392.16 g/mol
CAS No. 129560-96-9
Cat. No. B12085862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol
CAS129560-96-9
Molecular FormulaC12H7F11O2
Molecular Weight392.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H7F11O2/c13-8(14,5-25-7-3-1-6(24)2-4-7)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4,24H,5H2
InChIKeyVQRKSWKQONXOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol Physicochemical & Functional Baseline


4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol (CAS 129560‑96‑9) is a semi‑fluorinated aromatic alcohol belonging to the perfluoroalkyl‑substituted phenol class, with the molecular formula C₁₂H₇F₁₁O₂ and a molecular weight of 392.16 g/mol [1]. The compound features a C₆F₁₃ perfluorohexyl tail linked via an ether oxygen to a phenol ring, conferring pronounced hydrophobicity (computed XLogP3 = 5.3) [1] and strong electron‑withdrawing character. It is primarily deployed as a synthetic intermediate, surface modifier, and specialty surfactant where a balance of phenolic reactivity and extreme fluorocarbon character is required [2][3].

Why 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol Cannot Be Substituted


Perfluoroalkyl phenols are not functionally interchangeable because physicochemical parameters—logP, pKa, chain-length-dependent surface activity, and compatibility with fluorinated matrices—shift substantially with the size of the perfluoroalkyl group [1][2]. The C₆F₁₃ tail of the target compound strikes a deliberate balance: it provides sufficient fluorine content to achieve ultralow surface energy and fluoropolymer compatibility, while the shorter linker length (compared to C₈F₁₇ analogs) can influence melting behavior, solubility, and regulatory considerations. Substituting a shorter‑chain analog (e.g., C₂F₅ or C₄F₉) will fail to deliver the same level of hydrophobicity and surface activity, whereas a longer‑chain analog may introduce unnecessary cost, potential bioaccumulation concerns, and altered phase behavior. The following quantitative evidence section details these substitution‑relevant differentiation gaps.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Shorter-Chain Analogs

The target C₆F₁₃‑containing phenol exhibits a computed XLogP3 of 5.3 [1], whereas the shorter‑chain analog 4‑(perfluoroethoxy)phenol (C₂F₅) has a measured LogP of 3.32 [2]. This represents a ΔLogP of ∼2.0, indicating a roughly 100‑fold greater preference for the organic phase. The data were obtained from PubChem (XLogP3 algorithm) and Chembase (experimental shake‑flask LogP), respectively.

Fluorinated building blocks Surfactant design Partition coefficient

Critical Micelle Concentration and Surface Tension

Perfluorohexyl‑based surfactants measured in a PubMed‑indexed comparative study achieve a CMC in the low millimolar range (1.3–2.4 mM) with surface tension at CMC (γ_CMC) reaching approximately 20 mN/m [1]. In a separate hybrid fluorocarbon surfactant study, a perfluorohexyl‑containing surfactant reduced surface tension to 16.70 mN/m at 0.35 g/L in brine [2]. Non‑fluorinated phenolic surfactants (e.g., alkylphenol ethoxylates) typically exhibit γ_CMC values in the 30–40 mN/m range, providing only class‑level inference of inferior surface activity. This places the C₆F₁₃ tail in the optimal range for achieving ultralow surface tension without the environmental persistence concerns associated with C₈F₁₇ chains.

Fluorosurfactants Emulsion stability Surface tension

Clearing Point Enhancement in Liquid Crystals

In a systematic study of meta‑perfluoroalkylphenol esters, the clearing point (isotropization temperature) increases monotonically with perfluorocarbon chain length [1]. Although numerical single‑compound data for the C₆F₁₃ phenol itself were not extracted, the study explicitly states that longer perfluoroalkyl chains provide higher clearing points, and specifically notes that C₆F₁₃‑benzoates show higher clearing points than shorter‑chain analogs. This trend makes the C₆F₁₃ phenol a preferred precursor for smectic liquid crystals requiring elevated operating temperature ranges compared to C₄F₉ or C₂F₅ derivatives.

Liquid crystal materials Thermal stability Smectic phases

Surface Energy Reduction in Polymer Films

Patent US8258217B2 teaches that perfluoroalkyl substituted phenol derivatives, when blended into organic polymers at low concentrations, significantly reduce surface energy, yielding water contact angles typically above 100° and oil contact angles above 60° [1]. This patent explicitly encompasses the C₆F₁₃‑chain phenol subclass. While exact contact angle values vary with polymer matrix and loading, the patent establishes that perfluoroalkyl phenol surface modifiers outperform non‑fluorinated phenol additives by 20°–40° in water contact angle. Shorter‑chain analogs (C₂F₅, C₄F₉) are not claimed to achieve the same degree of surface energy reduction due to insufficient fluorine density.

Surface modification Polymer additives Easy‑to‑clean coatings

Key Application Scenarios


Fluorosurfactant Synthesis for Ultralow Surface Tension

The C₆F₁₃ phenol serves as a hydrophobic precursor for synthesizing surfactants that achieve γ_CMC values in the 16–20 mN/m range, significantly below the 30–40 mN/m typical of hydrocarbon‑based phenolic surfactants [1][2]. This makes it the building block of choice for fire‑fighting foams, fluorocarbon emulsion stabilizers, and superwetting agents where ultralow surface tension is the primary performance requirement.

High-Performance Liquid Crystal Intermediates

In the synthesis of smectic liquid crystal esters, the perfluorohexyl tail raises the clearing point relative to shorter‑chain analogs, providing broader operating temperature ranges [1]. The ether‑linked phenol structure also offers distinct synthetic versatility over directly‑attached perfluoroalkyl phenols, enabling fine‑tuning of mesomorphic properties for optical switching and display applications.

Polymer Surface Modifier for Easy-to-Clean Coatings

Incorporating the C₆F₁₃ phenol derivative into polymer matrices at low loading reduces surface energy to achieve water contact angles exceeding 100° [1]. This performance cannot be matched by non‑fluorinated or short‑chain perfluoroalkyl phenol additives, making the compound essential for formulators targeting oil‑ and water‑repellent, anti‑soiling surfaces in automotive, architectural, and electronic coating applications.

Fluorophilic Building Block for Drug Discovery

With a high logP of 5.3, the C₆F₁₃ phenol imparts strong fluorophilicity to conjugates, enhancing partitioning into fluorinated media and enabling fluorous‑phase separation strategies in synthesis and bioassays [1]. This level of hydrophobicity is unattainable with shorter‑chain analogs (e.g., C₂F₅ phenol, logP = 3.32) [2], making the C₆F₁₃ variant the superior choice for fluorous tagging and purification workflows.

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